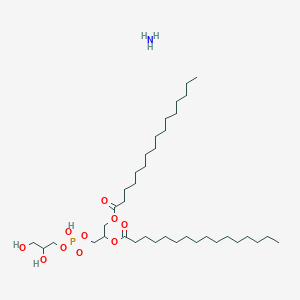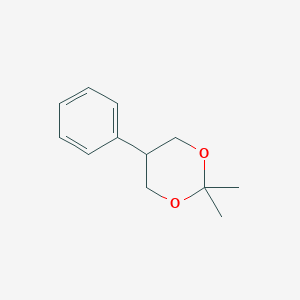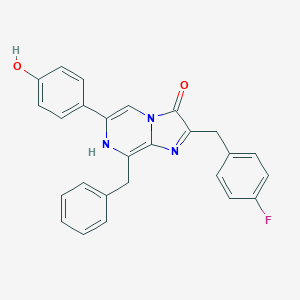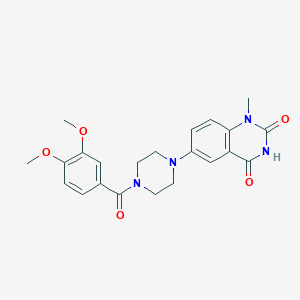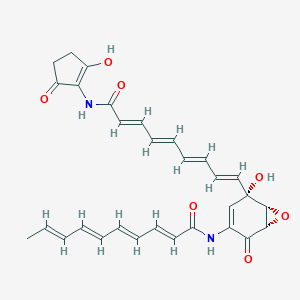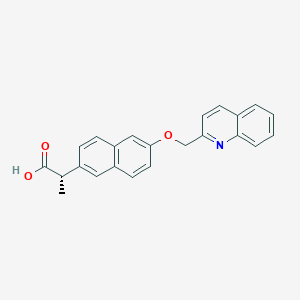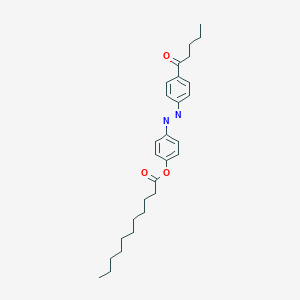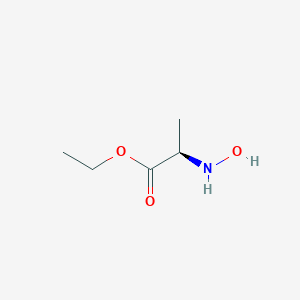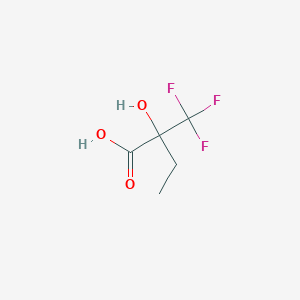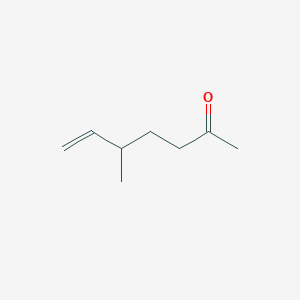
Hept-6-en-2-one, 5-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-6-en-2-one, 5-methyl is a colorless liquid with a fruity odor. It is a ketone compound that is widely used in the chemical industry. It has a wide range of applications, from being used as a flavoring agent in the food industry to being used as a starting material for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of hept-6-en-2-one, 5-methyl is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. It may also interfere with cellular processes such as DNA replication and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
Hept-6-en-2-one, 5-methyl has been shown to have low toxicity and is generally considered safe for use in food and pharmaceutical applications. However, it may cause skin irritation and should be handled with care. Ingestion or inhalation of large amounts of hept-6-en-2-one, 5-methyl may cause respiratory and gastrointestinal irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hept-6-en-2-one, 5-methyl is a versatile compound that can be used in a wide range of laboratory experiments. Its low toxicity and high stability make it an ideal starting material for the synthesis of various organic compounds. However, it may not be suitable for experiments that require high purity or specific functional groups.
Direcciones Futuras
There are several future directions for research on hept-6-en-2-one, 5-methyl. One area of interest is its potential use as a natural antimicrobial agent in the food industry. Another area of research is the development of new synthetic methods for hept-6-en-2-one, 5-methyl that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of hept-6-en-2-one, 5-methyl and its potential applications in medicine and other fields.
Métodos De Síntesis
Hept-6-en-2-one, 5-methyl can be synthesized by the condensation of 3-methyl-2-butanone and 1-penten-3-one in the presence of a strong base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature.
Aplicaciones Científicas De Investigación
Hept-6-en-2-one, 5-methyl has been extensively studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been studied for its potential use as a flavoring agent in the food industry. Additionally, hept-6-en-2-one, 5-methyl has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals.
Propiedades
Número CAS |
114980-57-3 |
|---|---|
Nombre del producto |
Hept-6-en-2-one, 5-methyl |
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
5-methylhept-6-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
PGDGAJMRMWVTTA-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)C)C=C |
SMILES canónico |
CC(CCC(=O)C)C=C |
Sinónimos |
6-Hepten-2-one, 5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



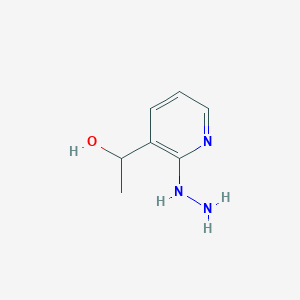
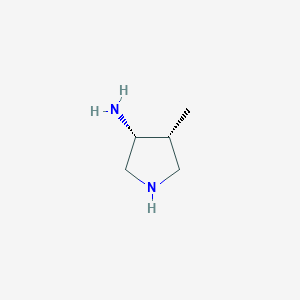
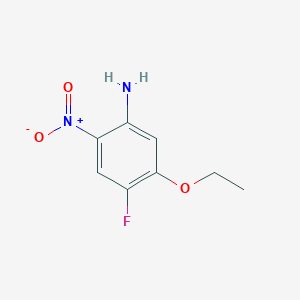
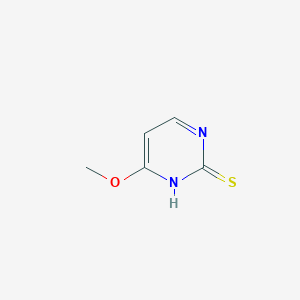
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
